molecular formula C9H8N2OS B2980593 (Z)-2-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enenitrile CAS No. 339278-32-9

(Z)-2-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enenitrile

Cat. No. B2980593
CAS RN: 339278-32-9
M. Wt: 192.24
InChI Key: YOJREVNOTVRLTJ-FBSVACHXSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the nitrile, methoxyimino, and thiophene groups. These groups could potentially participate in various types of bonding and interactions, influencing the overall shape and properties of the molecule .


Chemical Reactions Analysis

The nitrile group is known to undergo various reactions, including hydrolysis, reduction, and the Grignard reaction . The methoxyimino group could potentially participate in reactions involving the nitrogen atom or the oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitrile group could contribute to the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Magnetism and Luminescence Studies

  • Dual-Luminescent Compounds with Magnetic Properties : Compounds containing (Z)-2-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enenitrile demonstrate Single Molecule Magnet (SMM) behavior with large thermal energy barriers for the reversal of the magnetization. These compounds exhibit metal- and ligand-centered dual emissions in the visible region, making them magnetoluminescent bifunctional molecular materials (Costes et al., 2016).

Photochemistry and Molecular Interaction

  • Fluoroionophores Based on Derivatives : Fluoroionophores derived from this compound have been developed, showing spectral diversity when interacting with metal cations. These compounds can specifically chelate Zn+2 in organic and semi-aqueous solutions, making them valuable in studies of metal-ion interactions (Hong et al., 2012).

Synthesis of Functionalized Compounds

  • Synthesis of Isoxazoles and Chromones : The compound plays a role in the synthesis of functionalized isoxazoles and chromones, where it undergoes oxocarbenium ion mediated cyclization (Jonušis et al., 2016).

Electronic Structure and Molecular Analysis

  • Electronic Structure and Intramolecular Proton Transfer : It has been used in the study of electronic structure and intramolecular proton transfer of certain tautomers, which is significant in understanding the behavior of molecular structures under different conditions (Koşar et al., 2011).

Catalysis

  • Photocatalytic Activity in Zinc Complexes : Its derivatives have been investigated for their potential in enhancing the photocatalytic activity under visible light, particularly in the degradation of organic pollutants (Alam et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity in more detail, and developing methods for its synthesis .

properties

IUPAC Name

(Z)-2-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-12-11-7-8(6-10)5-9-3-2-4-13-9/h2-5,7H,1H3/b8-5+,11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJREVNOTVRLTJ-FBSVACHXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(=CC1=CC=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(=C/C1=CC=CS1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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